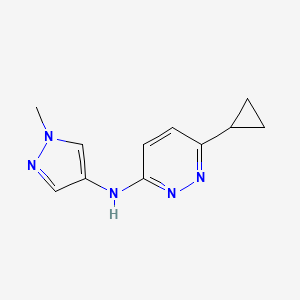
6-cyclopropyl-N-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-cyclopropyl-N-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine” belongs to the class of organic compounds known as benzyl cyanides . It is related to the compound “PF-04254644”, an inhibitor of receptor tyrosine kinase c-Met with high protein kinase selectivity .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “this compound”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The reaction mixture is typically cooled and poured into ice water, and the resulting solid is filtered and recrystallized .Aplicaciones Científicas De Investigación
Chemical Synthesis and Molecular Structures
Nucleophilic Ring-Opening Reactions
This compound and related structures are involved in nucleophilic ring-opening reactions. For instance, trans-2-Aroyl-3-aryl-cyclopropane-1,1-dicarboxylates with arylhydrazines produce dihydropyrazoles, demonstrating the compound's role in complex chemical synthesis and its potential utility in creating novel molecular structures (Sathishkannan et al., 2017).
Synthesis of Heterocyclic Compounds
Research indicates that derivatives of this compound are used in synthesizing diverse heterocyclic structures, such as pyrazolo[1,5-a]pyridines and pyridazinones, showcasing its versatility in creating pharmacologically active molecules (Johnston et al., 2008).
Pharmacological Potential
Development of Analgesic Agents
Derivatives of this compound have been investigated for their potential as analgesic agents. The design and synthesis of specific derivatives have shown promising results in in vivo studies using animal models (Aggarwal et al., 2020).
Antimicrobial Activity
Certain derivatives of 6-cyclopropyl-N-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine have been studied for their antimicrobial activity. These studies focus on the synthesis of novel compounds and their subsequent evaluation against various microbial strains (El-Mariah et al., 2006).
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit pathways such as flt3-itd and bcr-abl . These pathways are often associated with certain types of cancers, including leukemia.
Mode of Action
It is suggested that it may inhibit the aforementioned pathways, potentially leading to a decrease in cancer cell proliferation .
Biochemical Pathways
Inhibition of these pathways could lead to decreased cancer cell proliferation .
Result of Action
Based on its suggested targets, it may lead to decreased cancer cell proliferation .
Propiedades
IUPAC Name |
6-cyclopropyl-N-(1-methylpyrazol-4-yl)pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-16-7-9(6-12-16)13-11-5-4-10(14-15-11)8-2-3-8/h4-8H,2-3H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMLUWJJUHJNMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC2=NN=C(C=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyclopropyl-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone](/img/structure/B2978848.png)
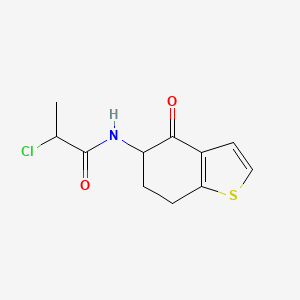
![5-ethyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2978855.png)
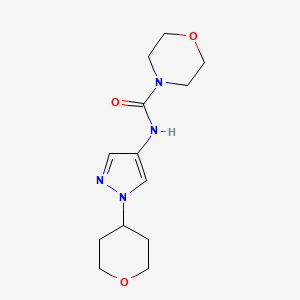
![5-Oxa-2,8-diazaspiro[3.5]nonan-7-one 2hcl](/img/structure/B2978858.png)
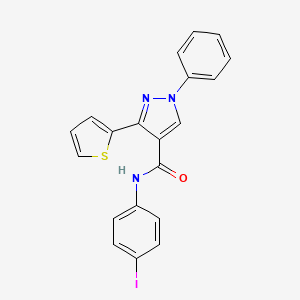
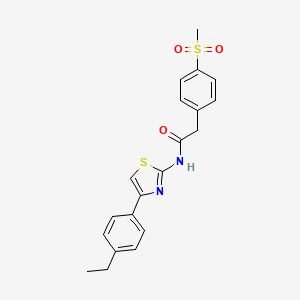

![1-methyl-1H-benzo[d]imidazol-5-yl 2,2-diphenylacetate](/img/structure/B2978865.png)

![4-butoxy-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2978867.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2978868.png)
![4-chloro-1-(2-fluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2978869.png)